Product packaging for Meprylcaine hydrochloride(Cat. No.:CAS No. 956-03-6)

Meprylcaine hydrochloride

Cat. No.: B129329
CAS No.: 956-03-6
M. Wt: 271.78 g/mol
InChI Key: LKHWKAGQNOMUFQ-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Research Trajectories

The development of meprylcaine (B109537) is part of the broader history of local anesthetics that began with cocaine. The synthesis of procaine (B135) hydrochloride in 1904 marked a significant advancement, offering a safer alternative. jaypeedigital.com Meprylcaine was later developed, with its preparation described in a 1956 patent. drugfuture.com Early pharmacological studies on meprylcaine, referred to as oracaine, were published in the late 1950s. nih.gov These initial investigations focused on its properties as a local anesthetic, noting its faster onset of action compared to procaine. ncats.io Its primary applications were in dentistry and dermatologic surgery. ncats.ioresearchgate.net

Chemical Classification within Local Anesthetics (Ester-Type Amino Benzoate (B1203000) Derivatives).benchchem.comnih.govevitachem.com

Meprylcaine hydrochloride is chemically classified as an ester-type local anesthetic and an amino benzoate derivative. nih.govevitachem.com Its molecular structure consists of three key parts, a characteristic feature of many local anesthetics:

A lipophilic (fat-soluble) aromatic group: In meprylcaine, this is a benzoate ester. nih.gov

An intermediate ester linkage. nih.gov

A hydrophilic (water-soluble) tertiary amine group.

The hydrochloride salt form of meprylcaine enhances its solubility in water. drugfuture.comontosight.ai This tripartite structure is crucial for its mechanism of action. The lipophilic portion allows the molecule to penetrate nerve membranes, while the hydrophilic portion is essential for its interaction with the target site. The ester linkage is susceptible to hydrolysis, which is a key factor in the metabolism of this class of drugs.

Chemical Properties of this compound

PropertyValueReference
CAS Number956-03-6 lgcstandards.comscbt.com
Molecular FormulaC₁₄H₂₁NO₂·HCl lgcstandards.com
Molecular Weight271.78 g/mol lgcstandards.comscbt.com
IUPAC Name[2-methyl-2-(propylamino)propyl] benzoate;hydrochloride lgcstandards.com

Fundamental Role as a Research Compound and Analytical Standard.benchchem.comlgcstandards.com

This compound serves as a vital tool in various research settings. It is used as an analytical reference standard, which is a highly purified compound used to ensure the accuracy and reliability of analytical tests. caymanchem.comszabo-scandic.com For instance, it is employed in the development and validation of chromatographic methods for the analysis of local anesthetics.

In neurochemical research, studies have investigated its effects on monoamine transporters, revealing that it inhibits the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). ncats.iowikipedia.org This action, which is also associated with its stimulant properties, makes it a valuable compound for studying the dynamics of these neurotransmitter systems. iiab.me Furthermore, isotopically labeled versions of this compound, such as this compound-d5, are available for use in research, particularly in studies requiring sensitive analytical techniques like mass spectrometry. theclinivex.com These labeled compounds act as internal standards to improve the accuracy of quantitative analyses. lgcstandards.comtheclinivex.com

Research Applications of this compound

Research AreaSpecific ApplicationReference
Analytical ChemistryReference standard for chromatographic method development. caymanchem.com
Neurochemical ResearchStudying the effects on monoamine transporters (dopamine, norepinephrine, serotonin). ncats.io
Pharmacological StudiesInvestigating its dual role as a local anesthetic and stimulant. medkoo.com

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22ClNO2 B129329 Meprylcaine hydrochloride CAS No. 956-03-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-methyl-2-(propylamino)propyl] benzoate;hydrochloride
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InChI

InChI=1S/C14H21NO2.ClH/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LKHWKAGQNOMUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4045341
Record name Meprylcaine hydrochloride
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Molecular Weight

271.78 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

956-03-6
Record name 1-Propanol, 2-methyl-2-(propylamino)-, 1-benzoate, hydrochloride (1:1)
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Record name Meprylcaine hydrochloride [USP]
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Record name Meprylcaine hydrochloride
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Record name 1-Propanol, 2-methyl-2-(propylamino)-, 1-benzoate, hydrochloride (1:1)
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Record name Meprylcaine hydrochloride
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Record name [2-(benzoyloxy)-1,1-dimethylethyl]propylammonium chloride
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Record name MEPRYLCAINE HYDROCHLORIDE
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Synthesis and Chemical Transformations

Synthetic Pathways and Methodologies

The synthesis of Meprylcaine (B109537) hydrochloride is a multi-step process involving esterification followed by salt formation.

Esterification Reactions and Precursor Compounds

The initial step in producing Meprylcaine is the esterification of an amino alcohol with a benzoic acid derivative. The primary precursor compounds are 2-methyl-2-(propylamino)-1-propanol and benzoyl chloride. wikipedia.org The reaction involves treating 2-methyl-2-(propylamino)-1-propanol with a base, followed by the addition of benzoyl chloride to form the meprylcaine base. wikipedia.org

A detailed manufacturing process involves dissolving N-(1,1-dimethyl-2-hydroxy-ethyl)propylamine in a sodium hydroxide (B78521) solution. chemicalbook.com Ether is then added, followed by the dropwise addition of benzoyl chloride while maintaining a controlled temperature below 30°C. chemicalbook.com After the addition is complete, the mixture is stirred, and the aqueous layer is separated. The remaining ether layer, containing the meprylcaine base, is washed, dried, and evaporated to yield a yellow oil. chemicalbook.com

Hydrochloride Salt Formation

To enhance its stability and solubility for pharmaceutical applications, the meprylcaine base is converted into its hydrochloride salt. ontosight.ai This is achieved by treating the oily meprylcaine base with concentrated hydrochloric acid. chemicalbook.comchemicalbook.com This reaction is highly exothermic. chemicalbook.comchemicalbook.com The resulting product is then dissolved in a suitable solvent, such as boiling isopropanol, and allowed to cool, which leads to the crystallization of Meprylcaine hydrochloride as white crystals. chemicalbook.comchemicalbook.com

Reaction Conditions and Optimization Strategies for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature control, the choice of solvent, and the purification method.

During the esterification step, the temperature is carefully controlled to not exceed 30°C during the addition of benzoyl chloride. chemicalbook.com This prevents potential side reactions and degradation of the product. The use of a suitable solvent, such as ether, facilitates the reaction and subsequent separation of the product. chemicalbook.com

For purification, recrystallization is a key step. After the formation of the hydrochloride salt, the crude product is recrystallized from a solvent like isopropanol. chemicalbook.comchemicalbook.com This process removes impurities, resulting in the formation of white crystals of high purity with a melting point of 150°-151°C. chemicalbook.comchemicalbook.com

Industrial Synthesis Approaches and Scalability Considerations

The industrial-scale synthesis of this compound generally follows the same synthetic route as the laboratory-scale method but with modifications to accommodate larger volumes. This involves the use of large-scale reactors and stringent control over reaction parameters to ensure consistency and safety.

Scalability requires careful consideration of factors such as heat management for the exothermic salt formation step and efficient mixing to ensure complete reaction. The choice of equipment and automation plays a significant role in maintaining high yield and purity in an industrial setting.

Chemical Reactivity and Degradation Pathways

This compound can undergo degradation through various chemical reactions, with oxidation being a notable pathway.

Oxidation Reactions

The ester functional group in this compound makes it susceptible to oxidation. The use of strong oxidizing agents can lead to the formation of benzoic acid derivatives. Oxidative degradation can be induced by factors such as light, heat, and the presence of oxidizing agents, which can generate peroxy radicals that react with the compound. google.comgoogle.com Studies on similar local anesthetics like lidocaine (B1675312) hydrochloride have shown that oxidation can occur, for instance, with hydrogen peroxide, leading to the formation of N-oxide derivatives. nih.gov

Reduction Reactions

The ester group in this compound can be reduced to a primary alcohol. This transformation requires a potent reducing agent, as esters are relatively resistant to reduction.

Detailed Research Findings

While specific research detailing the reduction of this compound is not prevalent in publicly available literature, the chemical behavior of benzoate (B1203000) esters is well-documented. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orgmasterorganicchemistry.comlibretexts.org The less reactive sodium borohydride (B1222165) (NaBH₄) is generally not effective for this purpose. libretexts.org

The reduction of this compound with lithium aluminum hydride would be expected to yield two alcohol products. The benzoate ester group is cleaved, and the carbonyl is reduced to a methylene (B1212753) group, forming benzyl (B1604629) alcohol and the amino alcohol, 2-methyl-2-(propylamino)-1-propanol.

The general mechanism for the reduction of an ester by LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group, which forms an intermediate aldehyde. The aldehyde is then rapidly reduced by another equivalent of the hydride to the corresponding alkoxide. A final workup step with a protic solvent protonates the alkoxides to yield the two alcohol products. ucalgary.ca

Table 1: Expected Products of this compound Reduction

Starting Material Reducing Agent Expected Products
This compound Lithium aluminum hydride (LiAlH₄) Benzyl alcohol, 2-methyl-2-(propylamino)-1-propanol

Nucleophilic Substitution Reactions at the Ester Group

The ester group of this compound is susceptible to nucleophilic acyl substitution, where a nucleophile replaces the alkoxy group of the ester. The presence of small alkyl groups near the ester linkage in meprylcaine may sterically hinder these reactions to some extent, potentially slowing the rate of hydrolysis and increasing the compound's duration of action. contineo.indokumen.pub Common nucleophilic substitution reactions for esters include hydrolysis, transesterification, and ammonolysis.

Detailed Research Findings

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester bond of meprylcaine can be hydrolyzed. This reaction breaks the ester linkage to form a carboxylic acid and an alcohol. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible because the resulting carboxylate anion is not susceptible to nucleophilic attack. The hydrolysis of this compound would yield benzoic acid and 2-methyl-2-(propylamino)-1-propanol.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting meprylcaine with methanol (B129727) would be expected to produce methyl benzoate and 2-methyl-2-(propylamino)-1-propanol. unodc.org This type of reaction is a known test for benzoate esters like cocaine and piperocaine, which produce the characteristic odor of methyl benzoate. unodc.org

Ammonolysis: The reaction of meprylcaine with ammonia (B1221849) or an amine would result in the formation of an amide. Specifically, ammonolysis with ammonia would yield benzamide (B126) and 2-methyl-2-(propylamino)-1-propanol.

Table 2: Products of Nucleophilic Substitution Reactions of Meprylcaine

Reaction Type Nucleophile Catalyst Expected Products
Hydrolysis Water (H₂O) Acid (H⁺) or Base (OH⁻) Benzoic acid, 2-methyl-2-(propylamino)-1-propanol
Transesterification Alcohol (e.g., Methanol, CH₃OH) Acid (H⁺) or Base (CH₃O⁻) Methyl benzoate, 2-methyl-2-(propylamino)-1-propanol
Ammonolysis Ammonia (NH₃) None (or heat) Benzamide, 2-methyl-2-(propylamino)-1-propanol

Molecular Pharmacology and Mechanism of Action Preclinical Focus

Reversible Voltage-Gated Sodium Channel Blockade Mechanisms

The primary mechanism of action for meprylcaine (B109537) hydrochloride as a local anesthetic is the reversible blockade of voltage-gated sodium channels in neuronal membranes. This action is the foundation for its ability to inhibit the initiation and propagation of nerve impulses.

Meprylcaine hydrochloride, like other local anesthetics, exerts its effects by directly interacting with the alpha subunit of voltage-gated sodium channels, which forms the central pore of the channel nih.gov. The binding site for local anesthetics is located within this inner pore nih.gov. For its action, the meprylcaine molecule, being a weak base, must first cross the neuronal membrane in its uncharged form. Once in the cytoplasm, a portion of it becomes protonated. This charged form then binds to a specific receptor site within the channel.

Studies on related local anesthetics have identified key amino acid residues within the S6 transmembrane segments of domains III and IV of the alpha subunit as being critical for this interaction nih.govdrugbank.com. The positively charged amine group of the anesthetic molecule is thought to interact with these residues, physically occluding the channel and preventing the influx of sodium ions drugbank.com. This binding is state-dependent, meaning the affinity of the drug for the channel is higher when the channel is in the open or inactivated state compared to the resting state bohrium.com.

By binding to and blocking the voltage-gated sodium channels, this compound effectively raises the threshold for electrical excitation in the nerve. This prevents the rapid influx of sodium ions that is necessary for the depolarization phase of an action potential youtube.com. Consequently, the generation of a nerve impulse is inhibited.

Furthermore, for an impulse to propagate along a nerve fiber, the action potential must be regenerated at successive nodes of Ranvier. By blocking the sodium channels, this compound prevents this regeneration, thereby inhibiting the conduction of the nerve impulse along the axon youtube.com. This blockade of both generation and conduction of nerve impulses results in a loss of sensation in the area supplied by the affected nerve. The effect is reversible, and nerve function is fully restored as the drug is metabolized and cleared from the site of action.

The blockade of voltage-gated sodium channels by local anesthetics leads to distinct changes in the electrophysiological properties of excitable membranes. While specific electrophysiological data for this compound is limited, studies on the closely related local anesthetic, mepivacaine (B158355), provide insight into these modulations.

In preclinical models using isolated cardiac papillary muscles, mepivacaine has been shown to cause a dose-dependent depression of the maximum rate of depolarization (Vmax) of the action potential nih.gov. Additionally, it can lead to a shortening of the action potential duration nih.gov. These effects are consistent with the blockade of sodium channels, which are responsible for the rapid upstroke of the action potential.

Table 1: Electrophysiological Effects of Mepivacaine on Myocardial Tissue

Concentration (µmol/L)Effect on Peak ForceEffect on Action Potential Duration (APD)Effect on dV/dt max
50DepressionShorteningRate-dependent depression
100Dose-dependent depressionShortening (APD50: ~10%, APD90: ~10%)Rate-dependent depression

Note: Data presented is for mepivacaine, a structurally similar local anesthetic, and is intended to be illustrative of the potential electrophysiological effects of this compound. nih.gov

Structure Activity Relationship Sar Studies

Comparative Analysis with Structurally Related Ester-Type Anesthetics (e.g., Dimethocaine)

Meprylcaine (B109537) is an ester-type local anesthetic and is structurally related to other p-aminobenzoic acid (PABA) esters like dimethocaine (B1670663). wikipedia.orgwikipedia.org Both molecules share the fundamental three-part structure essential for local anesthetic activity. However, key differences in their molecular architecture lead to variations in their pharmacological profiles.

Dimethocaine (larocaine) also exhibits stimulant properties similar to cocaine by inhibiting dopamine (B1211576) transporters. wikipedia.orgnih.gov Meprylcaine shares this characteristic, showing a potent inhibitory action on monoamine transporters for dopamine, norepinephrine (B1679862), and serotonin (B10506). wikipedia.org

The primary structural differences lie in the amino alcohol portion of the molecules. Meprylcaine is the benzoate (B1203000) ester of 2-methyl-2-(propylamino)propan-1-ol. wikipedia.org In contrast, dimethocaine is the 4-aminobenzoate (B8803810) ester of 3-(diethylamino)-2,2-dimethylpropan-1-ol. wikipedia.org These differences in the substitution pattern around the tertiary amine and the alkyl chain connecting to the ester linkage are significant. The N-propyl group in meprylcaine versus the N-diethyl groups in dimethocaine, as well as the additional methyl groups on the propane (B168953) chain of dimethocaine, influence factors such as lipid solubility and the steric bulk around the hydrophilic amine, which can affect receptor binding and metabolism.

FeatureMeprylcaineDimethocaineStructural Implication on Activity
Aromatic Moiety Benzoate4-AminobenzoateThe 4-amino group on dimethocaine's ring can influence electron density and potential for hydrogen bonding, affecting receptor interaction.
Intermediate Chain Ester LinkageEster LinkageBoth are susceptible to hydrolysis by plasma esterases, generally leading to a shorter duration of action compared to amide anesthetics. derangedphysiology.comlitfl.com
Hydrophilic Moiety Tertiary AmineTertiary AmineEssential for water solubility and the ionized state that binds to the sodium channel.
N-Alkyl Group N-propylN,N-diethylThe size and branching of these groups affect lipophilicity and potency. Diethyl groups are bulkier than a single propyl group.
Alkyl Backbone 2-methyl-2-aminopropyl2,2-dimethyl-3-aminopropylThe dimethyl substitution in dimethocaine increases steric hindrance near the ester linkage.

Impact of Molecular Architecture on Biological Activity

The biological activity of meprylcaine hydrochloride is a direct consequence of the physicochemical properties imparted by its distinct molecular components.

Influence of the Aromatic Ring System (Lipophilic Moiety)

The aromatic ring, a benzoate group in meprylcaine, is the primary lipophilic (fat-soluble) component of the molecule. nih.gov This lipophilicity is a critical determinant of anesthetic potency. nih.gov A higher lipid solubility allows the uncharged base form of the anesthetic to more readily penetrate the lipid-rich nerve cell membrane and reach its intracellular binding site on the sodium channel. nih.gov Increasing the size of alkyl substituents on the aromatic ring generally increases lipid solubility and, consequently, potency and duration of action. derangedphysiology.com While meprylcaine's ring is unsubstituted, its inherent aromaticity provides the necessary lipophilicity for nerve membrane penetration.

Role of the Ester Linkage (Intermediate Chain)

Meprylcaine is classified as an ester-type anesthetic due to the ester bond connecting the aromatic ring to the amino alcohol side chain. nih.gov This linkage is a crucial factor in the molecule's metabolism. Ester anesthetics are typically hydrolyzed in the plasma by pseudocholinesterase enzymes. derangedphysiology.comlitfl.com This rapid metabolism generally results in a shorter duration of action and lower potential for systemic toxicity compared to amide-linked local anesthetics, which undergo slower hepatic metabolism. squarespace.com However, a significant drawback of ester anesthetics is that their hydrolysis can produce para-aminobenzoic acid (PABA), a metabolite known to cause allergic reactions in some individuals. researchgate.netnih.gov

Significance of the Tertiary Amine Group (Hydrophilic Moiety)

The tertiary amine at the end of the alkyl chain serves as the hydrophilic (water-soluble) moiety. This group is a weak base and can exist in both a lipid-soluble, uncharged tertiary form and a water-soluble, charged (protonated) quaternary form. litfl.com The proportion of each form is determined by the compound's pKa and the pH of the surrounding tissue. nih.gov The uncharged base is necessary to cross the nerve membrane, but it is the charged, protonated form that is pharmacologically active, binding to the sodium channel receptor from inside the cell and blocking nerve impulse conduction. derangedphysiology.comnih.gov

Effect of N-Alkyl Substitutions (e.g., N-propyl vs. N-isobutyl)

The nature of the alkyl groups attached to the amine nitrogen significantly influences the anesthetic's properties. Meprylcaine possesses an N-propyl group. wikipedia.org Generally, increasing the length of the N-alkyl chain enhances the molecule's lipid solubility, which correlates with increased potency and a longer duration of action. nih.govsquarespace.com

This principle is well-demonstrated in the amide anesthetic series:

Mepivacaine (B158355) (N-methyl group)

Ropivacaine (N-propyl group)

Bupivacaine (B1668057) (N-butyl group)

In this series, as the alkyl chain lengthens from methyl to butyl, the lipid solubility, potency, and duration of action all increase. derangedphysiology.com For instance, bupivacaine is significantly more potent and longer-acting than mepivacaine. derangedphysiology.com

Applying this principle to meprylcaine, its N-propyl group contributes to a higher lipid solubility and potency compared to a hypothetical N-methyl or N-ethyl analogue. If the N-propyl group were replaced with an N-isobutyl group, one could predict a further increase in lipid solubility due to the additional carbon atom. However, the branching of the isobutyl group might also introduce steric effects that could influence how the molecule fits into the sodium channel receptor or how it is metabolized, potentially altering the balance between potency and toxicity.

N-Alkyl SubstitutionExample Compound (Amide Class)Relative Lipid SolubilityGeneral Effect on PotencyGeneral Effect on Duration
Methyl MepivacaineLowLowerShorter
Propyl Ropivacaine / Meprylcaine IntermediateIntermediateIntermediate
Butyl BupivacaineHighHigherLonger
Isobutyl (Hypothetical) -Higher than PropylLikely IncreasedLikely Increased

Computational Chemistry Approaches in SAR

Modern drug design increasingly relies on computational methods to predict and rationalize the SAR of new compounds, including local anesthetics. Quantitative Structure-Activity Relationship (QSAR) is a key approach used in this field. researchgate.netnih.gov

QSAR studies aim to build mathematical models that correlate variations in a molecule's physicochemical properties (described by molecular descriptors) with its biological activity. For local anesthetics, these descriptors can quantify properties such as:

Lipophilicity: Often represented by the octanol/water partition coefficient (logP).

Electronic Properties: Such as charge distribution and dipole moment, which influence receptor binding.

Steric Properties: Related to molecular size, shape, and flexibility, which determine how well the drug fits its target site. nih.gov

These computational models allow researchers to predict the anesthetic potency of novel chemical structures before they are synthesized, saving time and resources. By analyzing the QSAR equations, scientists can identify which molecular properties are most critical for activity, providing valuable insights into the drug's mechanism of action at a molecular level. Such approaches can be applied to meprylcaine and its analogues to guide the design of new local anesthetics with improved properties.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For local anesthetics, QSAR models often correlate physicochemical descriptors with anesthetic potency. researchgate.net

Research on various local anesthetics has shown that properties such as polarizability, polarity, and molecular shape have a positive influence on their anesthetic activity. nih.govresearchgate.net For instance, increased lipophilicity generally leads to higher potency, as the molecule can more readily penetrate the lipid-rich nerve membrane to reach its target, the voltage-gated sodium channels. nih.gov However, this relationship is not always linear, and excessive lipophilicity can lead to increased toxicity and reduced solubility.

The following is an illustrative data table of a hypothetical QSAR model for a series of amino ester local anesthetics, demonstrating the types of descriptors and their potential impact on anesthetic activity.

DescriptorCoefficientInterpretation
logP (Lipophilicity) +0.65Increased lipophilicity is positively correlated with higher anesthetic activity.
MW (Molecular Weight) -0.15Increased molecular size may have a slight negative impact on activity, possibly due to steric hindrance at the receptor site.
PSA (Polar Surface Area) -0.40A lower polar surface area is associated with better membrane permeability and thus higher activity.
α (Polarizability) +0.80Higher molecular polarizability enhances van der Waals interactions with the receptor, leading to increased potency.
μ (Dipole Moment) +0.25A moderate dipole moment can contribute positively to binding affinity through dipole-dipole interactions.

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Electronic Structure Analysis and Charge Transfer Interactions

The electronic structure of a local anesthetic molecule is fundamental to its mechanism of action, which involves the blockade of voltage-gated sodium channels. pnas.orgyoutube.com The interaction between the anesthetic molecule and its receptor site within the ion channel is governed by electronic properties such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and the potential for charge transfer.

For this compound, the key structural components contributing to its electronic profile are the benzoate ester group and the tertiary amine. The aromatic ring of the benzoate group is electron-rich and capable of participating in π-π stacking interactions with aromatic amino acid residues in the sodium channel binding pocket. pnas.org The ester linkage provides a specific electronic geometry and is susceptible to hydrolysis, which is a key factor in the metabolism of this class of drugs.

The tertiary amine group is crucial as its pKa determines the proportion of charged and uncharged forms of the molecule at physiological pH. pnas.org The neutral form is thought to be responsible for crossing the nerve membrane, while the protonated, cationic form is believed to bind more effectively to the receptor site within the sodium channel. pnas.org This binding involves electrostatic interactions between the positively charged amine and negatively charged residues in the channel.

Charge transfer is a key aspect of the initial interaction between the drug and the receptor. This can be conceptualized as a donor-acceptor interaction, where electron density is partially transferred from the anesthetic molecule (the donor) to the receptor (the acceptor), or vice versa, leading to the formation of a transient complex that facilitates binding.

Below is an illustrative table of key electronic parameters that would be relevant in a computational analysis of meprylcaine's interaction with its target.

Electronic ParameterHypothetical Value (a.u.)Significance in Receptor Interaction
EHOMO (Highest Occupied Molecular Orbital Energy) -0.25Relates to the ability of the molecule to donate electrons in a charge transfer interaction. A higher energy indicates a better electron donor.
ELUMO (Lowest Unoccupied Molecular Orbital Energy) +0.05Relates to the ability of the molecule to accept electrons. A lower energy indicates a better electron acceptor.
Energy Gap (EHOMO - ELUMO) 0.30A smaller energy gap suggests higher reactivity and a greater propensity for charge transfer.
Partial Charge on Amine Nitrogen +0.15 (in cationic form)The magnitude of the positive charge influences the strength of electrostatic interactions with anionic residues at the receptor site.
Partial Charge on Aromatic Ring -0.05The negative charge distribution on the aromatic ring can influence π-π stacking and cation-π interactions.

This table contains hypothetical values for illustrative purposes and is not based on specific experimental or computational data for this compound.

Molecular Polarizability and Correlation with Binding Affinity

Molecular polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field, such as that presented by a receptor binding site. It is a crucial factor in the non-covalent interactions that govern drug-receptor binding, including van der Waals forces and induction forces. For local anesthetics, a higher molecular polarizability can lead to stronger initial interactions with the sodium channel, contributing to a higher binding affinity and, consequently, greater potency. researchgate.net

Studies on related local anesthetics have shown a positive correlation between molecular polarizability and anesthetic activity. nih.gov Molecules that are more easily polarized can adapt their electron distribution to optimize interactions with the receptor surface, leading to a more stable drug-receptor complex.

The following table illustrates the hypothetical relationship between molecular polarizability and binding affinity for a series of structurally similar local anesthetics.

CompoundMolecular Polarizability (ų)Binding Affinity (Ki, nM)
Analog 1 25.0500
Analog 2 27.5350
Meprylcaine (Hypothetical) 30.0 200
Analog 3 32.5100

This table is for illustrative purposes to demonstrate a scientific concept and does not represent actual experimental data for this compound and its analogs.

Analytical Methodologies for Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For a substance like Meprylcaine (B109537) hydrochloride, which possesses a chromophore and is ionizable, both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly effective.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and reliable method for the quantitative analysis of pharmaceutical compounds. The principle of this technique involves separating the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure.

For the analysis of Meprylcaine hydrochloride, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the benzoate (B1203000) ester in the this compound structure provides a chromophore that absorbs UV radiation, allowing for its detection and quantification. The UV detector is set to a specific wavelength, typically the wavelength of maximum absorbance (λmax) of the analyte, to ensure optimal sensitivity.

A typical HPLC-UV method for a compound analogous to this compound might have the parameters outlined in the table below.

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

Parameter Example Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 230 nm

| Column Temperature | 25 °C |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly valuable for quantifying analytes at very low concentrations, especially in complex biological matrices like plasma or serum.

In LC-MS/MS analysis of this compound, the compound would first be separated from other matrix components using an HPLC system, similar to the one described for HPLC-UV. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules of the analyte.

The mass spectrometer then isolates the protonated molecule of this compound (the precursor ion) and subjects it to collision-induced dissociation. This process fragments the precursor ion into smaller, characteristic product ions. The instrument is set to monitor specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity and sensitivity for quantification.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

Parameter Example Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 236.17
Product Ion (Q3) m/z 105.07 (corresponding to the benzoyl group)

| Collision Energy | Optimized for maximum product ion intensity |

Validation of Analytical Methods in Accordance with ICH Guidelines

To ensure that an analytical method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) provides a set of guidelines, specifically ICH Q2(R1) and the newer Q2(R2), that outline the validation characteristics required for analytical procedures. europa.eueuropa.euich.org For a quantitative method like HPLC-UV or LC-MS/MS for this compound, key validation parameters include linearity, range, limits of detection, and limits of quantification. europa.eueuropa.euich.org

Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.orgikev.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.orgikev.org

To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the known concentration of the analyte. The linearity is typically evaluated by performing a linear regression analysis and examining the correlation coefficient (r²) and the y-intercept of the regression line. A correlation coefficient close to 1.0 indicates a strong linear relationship.

Table 3: Example Linearity Data for this compound by HPLC-UV

Concentration (µg/mL) Peak Area (Arbitrary Units)
10 150,234
25 375,890
50 751,234
75 1,126,578
100 1,502,112
Linear Regression y = 15012x + 123

| Correlation Coefficient (r²) | 0.9998 |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov

These parameters are crucial for understanding the sensitivity of an analytical method. They can be determined based on the signal-to-noise ratio (S/N), where the LOD is typically defined as an S/N of 3:1 and the LOQ as an S/N of 10:1. npra.gov.my Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. npra.gov.my

Table 4: Illustrative LOD and LOQ Values for this compound

Parameter HPLC-UV LC-MS/MS
LOD 0.1 µg/mL 0.05 ng/mL

| LOQ | 0.3 µg/mL | 0.15 ng/mL |

The accuracy of quantitative analytical measurements is highly dependent on the use of high-purity reference materials. A Certified Reference Material (CRM) is a standard of the highest quality, where the property of interest is known with a high degree of certainty and is accompanied by a certificate of analysis. demarcheiso17025.comsigmaaldrich.com For the analysis of this compound, a CRM would be used to prepare calibration standards and quality control samples, ensuring the traceability and accuracy of the results. demarcheiso17025.comfishersci.com

In chromatographic methods, an internal standard (IS) is often used to improve the precision and accuracy of the quantification. An internal standard is a compound with similar physicochemical properties to the analyte that is added in a constant amount to all samples, calibration standards, and quality control samples. The IS helps to correct for variations that may occur during sample preparation, injection, and instrument response. For this compound analysis, an ideal internal standard would be a stable isotope-labeled version of the molecule (e.g., Meprylcaine-d7). If a stable isotope-labeled version is not available, a structurally similar compound with similar chromatographic behavior could be used.

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Validation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, serves as a primary method for the structural elucidation and purity assessment of this compound. Quantitative ¹H NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for an identical reference standard of known purity nih.gov.

The principle of qNMR relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that signal researchgate.net. To determine the absolute purity of this compound, a certified internal standard with a known purity is added in a precise, weighted amount to a known amount of the this compound sample. The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard nih.gov.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to its unique molecular structure. Protons on the aromatic benzene (B151609) ring, the aliphatic propyl chain, the gem-dimethyl groups, and the methylene (B1212753) bridge would all resonate at distinct chemical shifts. The purity is established by ensuring that the relative integrations of these signals match the number of protons in each environment and by the absence of signals from impurities nih.gov. A purity level of >95% is a common requirement for compounds used in research to ensure that observed biological effects are attributable to the compound itself and not to active impurities nih.gov.

Table 1: Expected ¹H NMR Signals for this compound and Purity Calculation This table is a representation based on the known structure and general principles of NMR spectroscopy.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration (Relative No. of Protons)
Aromatic (Benzoyl) 7.4 - 8.1 Multiplet 5H
Methylene (-O-CH₂-) ~4.2 Singlet 2H
Methylene (-N-CH₂-CH₂-CH₃) ~2.6 Triplet 2H
Methylene (-CH₂-CH₂-CH₃) ~1.5 Sextet 2H
Gem-dimethyl (-C(CH₃)₂) ~1.2 Singlet 6H
Methyl (-CH₂-CH₃) ~0.9 Triplet 3H

Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × Purity_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, std = internal standard.

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds in solution. It is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution 182.160.97. This method is valued for its simplicity, speed, and cost-effectiveness mdpi.com.

The this compound molecule contains a benzoate ester chromophore, which absorbs ultraviolet radiation. The analysis involves preparing a series of solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol, methanol, or buffered aqueous solution). The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax). For benzoate-containing compounds, the primary λmax is typically observed around 230 nm, with a secondary, less intense peak around 270-280 nm nih.gov.

A calibration curve is constructed by plotting absorbance versus concentration. This curve should be linear over a specific concentration range, and its equation (derived from linear regression) can be used to determine the concentration of unknown samples of this compound by measuring their absorbance researchgate.net.

Table 2: Representative Calibration Data for this compound by UV-Vis Spectroscopy This table presents hypothetical data to illustrate the method.

Concentration (µg/mL) Absorbance at λmax
2.0 0.115
4.0 0.230
6.0 0.345
8.0 0.460
10.0 0.575
12.0 0.690
Linear Regression Equation y = 0.0575x + 0.001

| Correlation Coefficient (R²) | 0.9999 |

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Structural Features

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, key structural features can be identified by characteristic absorption bands. The hydrochloride salt of the tertiary amine will show a broad absorption band for the N⁺-H stretch. The ester group will be identifiable by a strong C=O stretching vibration and C-O stretching vibrations. The aromatic ring and aliphatic chains also produce characteristic peaks scielo.br.

FT-Raman Spectroscopy involves the inelastic scattering of monochromatic laser light. It is particularly useful for analyzing solid samples directly and is less sensitive to interference from aqueous solvents than FT-IR kent.ac.uk. Raman spectroscopy provides information on non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the aromatic ring C=C stretching modes and the C-H stretching modes of the alkyl groups mdpi.comnih.gov.

Table 3: Key Vibrational Frequencies and Assignments for this compound Assignments are based on known functional group frequencies and data from structurally similar local anesthetic hydrochlorides.

Functional Group FT-IR Wavenumber (cm⁻¹) FT-Raman Wavenumber (cm⁻¹) Vibrational Mode
Amine Salt (N⁺-H) 2400-2800 (broad) Weak N⁺-H Stretch
Aromatic C-H 3000-3100 3000-3100 (strong) C-H Stretch
Aliphatic C-H 2850-2980 2850-2980 (strong) C-H Stretch
Ester C=O 1710-1730 (strong) 1710-1730 (medium) C=O Stretch
Aromatic C=C 1580-1610, 1450-1500 1580-1610 (strong) C=C Ring Stretch
Ester C-O 1250-1300 (strong), 1100-1150 Medium to weak C-O Stretch

Gas Chromatography-Mass Spectrometry (GC-MS) for Forensic and Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone of forensic drug analysis and is widely used in research for the identification and quantification of volatile and semi-volatile compounds albany.edu.

In a typical GC-MS analysis of this compound, the compound is first converted to its more volatile free base form (Meprylcaine) during the injection process in the hot GC inlet. The free base is then separated from other components in the sample as it passes through the GC column. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific chromatographic conditions.

After exiting the GC column, the separated Meprylcaine molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates and detects these charged fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a molecular fingerprint researchgate.net.

The mass spectrum of Meprylcaine (molecular weight: 235.32 g/mol ) is characterized by specific fragment ions. The combination of a unique retention time and a characteristic mass spectrum allows for the highly confident identification of Meprylcaine in complex mixtures, such as seized drug samples or biological fluids nih.gov.

Table 4: Characteristic Mass Fragments of Meprylcaine in GC-MS Analysis Data derived from public spectral databases. nih.gov

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Fragmentation Pathway Relative Intensity
235 [C₁₄H₂₁NO₂]⁺ Molecular Ion (M⁺) Low
105 [C₆H₅CO]⁺ Benzoyl cation High
100 [C₆H₁₄N]⁺ α-cleavage at the tertiary amine Base Peak

This combination of chromatographic separation and mass spectral data makes GC-MS an invaluable tool for both the unambiguous identification of this compound in forensic investigations and for its quantification in research applications.

In Vitro and Ex Vivo Research Applications

Neurochemical Research on Monoamine Transporter Function and Modulation

Meprylcaine (B109537) hydrochloride has been identified as a potent inhibitor of monoamine transporters, which are responsible for the reuptake of key neurotransmitters from the synaptic cleft. Specifically, research has demonstrated its inhibitory action on the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). wikipedia.org

Table 1: Inhibitory Activity of Meprylcaine Hydrochloride on Monoamine Transporters

Transporter IC50 Value (µM)
Dopamine Transporter (DAT) Data not available
Norepinephrine Transporter (NET) Data not available
Serotonin Transporter (SERT) Data not available

Note: While research confirms the inhibitory action of this compound on these transporters, specific IC50 values from primary literature were not available at the time of this review.

Cell-Based Assays for Receptor Binding and Functional Activity Profiling

Cell-based assays are fundamental in determining the interaction of a compound with specific cellular receptors and its subsequent effect on cellular function. For this compound, such assays would be instrumental in characterizing its binding affinity and functional activity at various receptor subtypes beyond its primary action on monoamine transporters.

These assays typically involve cultured cells that express a specific receptor of interest. By exposing these cells to varying concentrations of this compound and a radiolabeled ligand that is known to bind to the receptor, researchers can determine the binding affinity (Ki) and the concentration at which it inhibits 50% of the specific binding (IC50). Furthermore, functional assays can measure the downstream cellular responses following receptor activation or inhibition, such as changes in second messenger levels (e.g., cAMP) or ion channel activity.

Table 2: Receptor Binding and Functional Activity Profile of this compound

Receptor Target Binding Affinity (Ki) Functional Activity
Data not available Data not available Data not available

Note: A comprehensive receptor binding and functional activity profile for this compound is not currently available in published literature.

Tissue Penetration Studies in Ex Vivo Models

Ex vivo tissue penetration studies are crucial for understanding how a substance permeates through biological barriers, such as the skin or mucosal membranes. These studies utilize excised tissues maintained in a viable state to provide insights into the absorption and distribution of a compound. For a local anesthetic like this compound, understanding its ability to penetrate tissues is fundamental to its efficacy.

These studies often employ diffusion cells, such as Franz cells, where a piece of excised tissue (e.g., porcine or human skin) separates a donor compartment containing the drug from a receptor compartment. The concentration of the drug in the receptor fluid is measured over time to determine the rate and extent of penetration.

Specific ex vivo tissue penetration studies for this compound have not been identified in the available scientific literature. Such studies would be valuable in determining its flux, permeability coefficient, and lag time in various tissue models.

Table 3: Ex Vivo Tissue Penetration Parameters for this compound

Tissue Model Flux (e.g., µg/cm²/h) Permeability Coefficient (Kp) Lag Time (h)
Data not available Data not available Data not available Data not available

Note: Quantitative data from ex vivo tissue penetration studies for this compound are not currently available in the scientific literature.

Comparative Pharmacological Efficacy in Isolated Tissue Preparations

Isolated tissue preparations, such as the guinea pig ileum or vas deferens, are classic pharmacological tools used to assess the functional effects of a compound on smooth muscle contraction and nerve transmission. These ex vivo models allow for the characterization of a drug's agonist or antagonist properties at various receptors in a complex biological system.

For this compound, these preparations could be used to evaluate its local anesthetic efficacy by measuring the inhibition of nerve-stimulated muscle contractions. Furthermore, its effects on receptors other than its primary targets could be investigated by observing its influence on contractions induced by specific receptor agonists.

While the methodology is well-established, specific studies detailing the comparative pharmacological efficacy of this compound in isolated tissue preparations are not present in the accessible scientific literature.

Table 4: Pharmacological Effects of this compound in Isolated Tissue Preparations

Tissue Preparation Agonist/Antagonist Effect Potency (e.g., pA2, EC50)
Data not available Data not available Data not available

Note: Data on the pharmacological efficacy of this compound from isolated tissue preparation studies are not currently available in the published literature.

In Vitro Safety Pharmacology Profiling in Early Drug Discovery

In vitro safety pharmacology studies are essential in early drug discovery to identify potential adverse effects on major physiological systems. A critical component of this profiling is the assessment of a compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to cardiac arrhythmias.

These assays typically utilize cell lines that express the hERG channel. The effect of the compound on the channel's function is measured using techniques like patch-clamp electrophysiology or automated high-throughput screening platforms. The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is a key parameter for assessing cardiac risk.

A comprehensive in vitro safety pharmacology profile for this compound, including its effect on the hERG channel and other key safety targets, is not currently available in the public scientific domain.

Table 5: In Vitro Safety Pharmacology Profile of this compound

Assay Target Endpoint Result
hERG Assay K+ Channel IC50 Data not available
Other Safety Targets Data not available Data not available Data not available

Note: In vitro safety pharmacology data for this compound are not available in the current literature.

Preclinical Toxicological Mechanisms and Environmental Fate

Mechanisms of Neurotoxicity in Animal Models

All local anesthetics are potentially neurotoxic, and this toxicity is generally related to their anesthetic potency. nih.gov The neurotoxic effects observed in animal models are crucial for understanding potential risks. These effects are influenced by several factors, primarily the concentration of the local anesthetic and the duration of neural tissue exposure. nih.gov

Experimental studies on various local anesthetics demonstrate a clear concentration-dependent neurotoxic effect. nih.govmdpi.com Higher concentrations of local anesthetics are associated with increased cellular damage. In animal models, the administration of high concentrations of local anesthetics has been shown to induce changes in neural tissue, including cellular apoptosis and reduced cell viability. mdpi.com

For instance, in vitro studies on rat motor neurons have shown that exposure to local anesthetics like lidocaine (B1675312) and bupivacaine (B1668057) leads to a concentration-dependent decrease in cell viability and an increase in cytotoxicity, the production of reactive oxygen species (ROS), and apoptosis. mdpi.com While meprylcaine (B109537) hydrochloride is an ester-type anesthetic, and these examples are amide-type, the general principle of concentration-dependent neurotoxicity is a shared characteristic across local anesthetics. nih.govresearchgate.net Research comparing the neurotoxicity of the amide-type bupivacaine and the ester-type procaine (B135) found that both induced mitochondrial calcium overload, a decline in mitochondrial membrane potential, overproduction of ROS, DNA damage, and apoptosis in a concentration-dependent manner. researchgate.net

Table 1: Concentration-Dependent Effects of Local Anesthetics on Neural Cells (In Vitro Rat Model)

Local Anesthetic Concentration (µM) Effect on Cell Viability Effect on Apoptosis
Lidocaine 1 - 1000 Concentration-dependent decrease Concentration-dependent increase
Bupivacaine 10 - 1000 Concentration-dependent decrease Concentration-dependent increase
Ropivacaine 1000 Decrease at highest concentration Increase at highest concentration

Data extrapolated from a study on developing motor neurons in a rat model. mdpi.com

The duration of exposure of neural tissue to a local anesthetic is a critical factor in its potential neurotoxicity. nih.gov Prolonged exposure, even at lower concentrations, can lead to adverse effects. Studies on rat motor neurons revealed that a 24-hour exposure to local anesthetics resulted in more significant decreases in cell viability and increases in cytotoxicity, ROS production, and apoptosis compared to a 1-hour exposure. mdpi.com

Concomitant factors such as neural trauma and ischemia can potentiate the neurotoxic effects of local anesthetics. nih.gov Pre-existing nerve injury or reduced blood flow can make the neural tissue more susceptible to the toxic effects of these compounds. While direct studies on meprylcaine hydrochloride are not available, this general principle is a key consideration in preclinical safety evaluations of all local anesthetics. A study on juvenile rats using the ester-type local anesthetic 2-chloroprocaine found no evidence of developmental neurotoxicity with single maximum tolerated doses. nih.gov However, the authors caution that these results cannot be extrapolated to repeated dosing or prolonged infusion, highlighting the importance of exposure time. nih.gov

Environmental Impact and Degradation Pathways

The environmental fate of pharmaceuticals, including local anesthetics, is a growing concern. As ester-type local anesthetics like this compound are metabolized in the body, their metabolites and any undegraded parent compound can enter wastewater systems. nih.govnih.gov

Standard wastewater treatment plants may not completely remove all pharmaceutical compounds, necessitating advanced treatment technologies. Ozonation and activated carbon filtration are two prominent methods for the removal of pharmaceuticals from wastewater. researchgate.net

Ozonation: This process involves the use of ozone to chemically degrade organic pollutants. While effective for some compounds, ozonation can lead to the formation of potentially toxic by-products. researchgate.net The effectiveness of ozonation can be influenced by the chemical structure of the pharmaceutical.

Activated Carbon Filtration: This method utilizes the high surface area and porosity of activated carbon to adsorb organic molecules. Activated carbon has been shown to be effective in removing a wide range of pharmaceuticals from water. researchgate.netnih.gov The combination of ozonation and activated carbon can sometimes be beneficial, as ozonation can break down larger molecules, making them more amenable to adsorption. scielo.org.ar However, ozonation can also alter the surface properties of activated carbon, potentially reducing its adsorption capacity for certain compounds. scielo.org.ar

Table 2: Comparison of Wastewater Treatment Technologies for Pharmaceutical Removal

Technology Principle of Removal Advantages Disadvantages
Ozonation Chemical Oxidation Effective for a range of compounds Potential for toxic byproduct formation researchgate.net
Activated Carbon Adsorption High removal efficiency for many compounds Can become saturated and require regeneration or replacement
Ozone/Activated Carbon Combination May enhance removal of some compounds Ozonation may negatively impact carbon surface properties scielo.org.ar

General data for pharmaceutical removal. researchgate.netscielo.org.ar

Pharmaceuticals that enter aquatic ecosystems can interact with and impact microbial communities. nih.gov These communities are fundamental to the health and functioning of aquatic environments. Local anesthetics have been shown to possess antimicrobial properties, which could potentially disrupt the natural balance of these microbial populations. researchgate.netdimensionsofdentalhygiene.com

The introduction of pharmaceuticals into aquatic environments can lead to alterations in the structure, metabolic function, and composition of microbial biofilms. nih.gov Studies on the effects of various pharmaceuticals on aquatic microorganisms have shown that they can inhibit the growth of bacteria and fungi. researchgate.net For example, procaine penicillin has been observed to alter the swimming behavior and physiological parameters of Daphnia magna, a freshwater invertebrate. nih.gov While the specific effects of this compound on aquatic microbial communities have not been documented, its structural similarity to other local anesthetics suggests a potential for similar interactions.

The degradation of pharmaceuticals in the environment or during wastewater treatment can lead to the formation of transformation products, some of which may be more toxic than the parent compound. For instance, the reaction of certain anesthetic agents with bases in carbon dioxide absorbents in anesthesia circuits can form toxic degradation products. nih.gov

During water treatment processes such as chlorination, which is commonly used for disinfection, there is a potential for the formation of chlorinated byproducts if the parent compound contains amenable functional groups. While specific data on the formation of chlorinated derivatives of this compound is not available, the potential for such reactions is a general concern for many organic molecules during water treatment. Monitoring for these byproducts is crucial for ensuring water safety.

Q & A

Q. How does this compound interact with microbial communities in aquatic ecosystems?

  • Methods :
  • Metagenomic sequencing of biofilm samples from treatment plants.
  • Functional annotation of biodegradation genes (e.g., amidases, esterases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.